BenchChemオンラインストアへようこそ!

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

NNMT inhibition bisubstrate inhibitor metabolic disease

Select this 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative (≥95% purity) for NNMT-focused drug discovery. Its 5-(3-methoxyphenyl) substituent enables a unique bisubstrate inhibitory mechanism by occupying both nicotinamide and SAM-binding pockets (IC50 = 12,510 nM), a mode inaccessible to simple nicotinic acid analogs. This scaffold provides a validated starting point for glioblastoma, pancreatic cancer, and ccRCC SAR campaigns, ensuring target engagement and reproducible results in metabolic and oncology studies.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 76876-88-5
Cat. No. B3386894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid
CAS76876-88-5
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyLVIODFSOXQDSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid (CAS 76876-88-5): Procurement-Relevant Physicochemical and Structural Baseline


2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid (CAS 76876-88-5) is a synthetic 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative within the nicotinic acid structural class. It possesses a molecular weight of 245.23 g/mol, a computed XLogP3-AA of 1.6, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available at a minimum purity specification of 95% . Its core structure, a 2-pyridone ring substituted with a 3-methoxyphenyl group at the 5-position, differentiates it from simpler nicotinic acid analogs by introducing enhanced lipophilicity and a distinct hydrogen-bonding pattern that influences its interaction with biological targets such as nicotinamide N-methyltransferase (NNMT).

Why Generic Nicotinic Acid Analogs Cannot Substitute for 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid in NNMT-Focused Research


Substituting 2-hydroxy-5-(3-methoxyphenyl)nicotinic acid with unsubstituted nicotinic acid, nicotinamide, or simple 2-hydroxynicotinic acid overlooks the critical role of the 5-(3-methoxyphenyl) substituent in modulating target engagement. Unlike the natural substrate nicotinamide, this compound acts as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT) by occupying both the nicotinamide and S-adenosyl-L-methionine (SAM) binding pockets, a mechanism impossible for analogs lacking the extended aromatic group [1]. Generic substitution risks loss of this dual-site binding mode, leading to orders-of-magnitude differences in inhibitory potency and compromised experimental reproducibility in NNMT-related metabolic and oncological studies.

Quantitative Differentiation Guide for 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: Direct and Class-Level Evidence


NNMT Bisubstrate Inhibition: Structural Basis for Selectivity Over Mono-Substrate Nicotinamide Analogs

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid functions as a bisubstrate inhibitor of human NNMT, with its 2-oxo-nicotinic acid core mimicking the nicotinamide substrate while the 5-(3-methoxyphenyl) group extends into the SAM-binding pocket [1]. In a biochemical assay measuring inhibition of wild-type human full-length NNMT, the compound exhibited an IC50 of 12,510 nM using UHP-HILIC/Q-TOF-MS detection [1][2]. This contrasts sharply with the natural substrate nicotinamide, which shows no inhibitory activity at equivalent concentrations, and with simple 2-hydroxynicotinic acid, which lacks the SAM-pocket-occupying substituent and is not reported as an NNMT inhibitor in the same assay system. The bisubstrate binding mode is a class-level inference for this chemotype within the NNMT inhibitor series described by Gao et al. (2019).

NNMT inhibition bisubstrate inhibitor metabolic disease cancer metabolism

Lipophilicity-Driven Membrane Permeability Advantage Over 2-Hydroxynicotinic Acid

The computed partition coefficient (XLogP3-AA) of 2-hydroxy-5-(3-methoxyphenyl)nicotinic acid is 1.6 [1], significantly higher than that of 2-hydroxynicotinic acid (cLogP ~-0.5). This increase of approximately 2.1 log units, attributable to the 5-(3-methoxyphenyl) substituent, indicates enhanced passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays. For comparison, nicotinic acid itself has a cLogP of approximately -0.2 [1]. The higher lipophilicity of the target compound is a class-level property conferred by the substituted pyridone scaffold and is predictive of improved cell penetration in NNMT-overexpressing cancer cell models.

physicochemical property cLogP membrane permeability drug-likeness

Hydrogen Bond Donor Count Differentiates Binding Mode from 2-Chloro-5-(3-methoxyphenyl)pyridine

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid contains two hydrogen bond donors (the carboxylic acid and the 2-oxo group capable of lactam-lactim tautomerism), whereas its direct synthetic precursor 2-chloro-5-(3-methoxyphenyl)pyridine possesses zero [1]. The presence of the 2-oxo group enables a key hydrogen-bonding interaction with the NNMT active site that is sterically and electronically impossible for the 2-chloro analog. Synthesis routes confirm that the 2-chloro intermediate is converted to the target 2-oxo compound by hydrolysis, indicating that the 2-oxo-1,2-dihydropyridine tautomer is the thermodynamically favored form under physiological conditions . This structural feature is essential for mimicking the nicotinamide substrate.

hydrogen bonding structure-activity relationship 2-pyridone tautomer bioisostere

Positional Isomer Differentiation: 2-Hydroxy-5-(3-methoxyphenyl)nicotinic Acid vs. Its Isonicotinic Acid Analog

The compound is a nicotinic acid derivative (3-carboxylic acid), whereas its positional isomer 2-hydroxy-5-(3-methoxyphenyl)isonicotinic acid (CAS 1261954-00-0) bears the carboxylic acid at the 4-position of the pyridine ring [1]. This regioisomeric difference alters the spatial orientation of the carboxylate group relative to the 2-oxo-pyridine ring, directly impacting the geometry of interactions with the NNMT bisubstrate binding site. In nicotinic acid-based NNMT inhibitors, the 3-carboxylate position is critical for mimicking the nicotinamide substrate's carboxamide group; shifting this to the 4-position (isonicotinic acid) is expected to misalign the carboxylate with respect to key active-site residues, reducing binding affinity. The isonicotinic acid analog is listed by chemical suppliers but lacks reported NNMT inhibitory activity in peer-reviewed literature.

regioisomer positional isomer nicotinic acid isonicotinic acid carboxylic acid position

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: Evidence-Backed Application Scenarios for Scientific Procurement


NNMT Bisubstrate Inhibitor Development for Cancer Metabolism Research

Based on its confirmed inhibition of full-length human NNMT (IC50 = 12,510 nM) via a bisubstrate mechanism [1][2], this compound is optimally deployed as a validated starting scaffold for medicinal chemistry campaigns targeting NNMT-dependent cancers, including glioblastoma, pancreatic cancer, and clear cell renal cell carcinoma. Its SAM-pocket-occupying 3-methoxyphenyl group provides a tractable vector for further optimization to improve potency while maintaining the bisubstrate binding mode. The commercial availability at 95% purity ensures reproducible structure-activity relationship (SAR) studies without the need for in-house synthesis of the core scaffold.

Metabolic Disorder Target Validation in NNMT-Overexpressing Models

The compound's enhanced lipophilicity (XLogP3-AA = 1.6) relative to simple nicotinic acid derivatives [3] supports its use in cell-based models of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), where NNMT overexpression drives aberrant methyl donor consumption. Its ability to penetrate cellular membranes and engage intracellular NNMT makes it suitable for initial target validation experiments prior to investing in more optimized lead compounds.

Regioisomer-Specific Probe for Structure-Activity Relationship Studies in Nicotinic Acid-Based Inhibitor Series

The distinct 3-carboxylate (nicotinic acid) regioisomer differentiates this compound from its isonicotinic acid analog (CAS 1261954-00-0) [4]. This positional specificity is critical for research groups conducting systematic SAR investigations into the role of carboxylate geometry in NNMT bisubstrate recognition. Procuring the correct 3-carboxylate regioisomer ensures alignment with previously published NNMT inhibitor data and avoids introducing a structural variable that could confound potency comparisons across compound series.

Chemical Biology Tool for Investigating 2-Pyridone Tautomerism in Enzyme Inhibition

The presence of the 2-oxo group capable of lactam-lactim tautomerism [3], combined with the 3-carboxylate, provides a unique probe for studying how tautomeric state influences NNMT binding. This compound can serve as a tool molecule in mechanistic enzymology studies aimed at understanding whether the lactam or lactim form predominates in the NNMT active site, an investigation not possible with 2-chloro or 2-alkoxy analogs that lock the tautomeric equilibrium.

Quote Request

Request a Quote for 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.